
Diphenyliodonium hexafluorophosphate
Overview
Description
Diphenyliodonium hexafluorophosphate is an organoiodine compound with the chemical formula (C6H5)2I(PF6). It is widely recognized for its role as a cationic photoinitiator and photoacid generator. This compound is particularly valued in the field of photopolymerization, where it acts as a catalyst for the polymerization of various monomers under light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyliodonium hexafluorophosphate can be synthesized through the reaction of diphenyliodonium chloride with potassium hexafluorophosphate. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction is as follows:
(C6H5)2ICl+KPF6→(C6H5)2I(PF6)+KCl
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Diphenyliodonium hexafluorophosphate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Photopolymerization: It initiates the polymerization of monomers under light exposure, particularly in the presence of photosensitizers
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and carbanions are commonly used.
Photopolymerization: Visible light or ultraviolet light sources are used, often in combination with photosensitizers like benzothiadiazole dyes.
Major Products:
Oxidation: The major products are typically oxidized organic compounds.
Substitution: The products are substituted aromatic compounds.
Photopolymerization: The major products are crosslinked polymers
Scientific Research Applications
Photoinitiators in Polymer Chemistry
Overview : Diphenyliodonium hexafluorophosphate is primarily recognized as an effective photoinitiator in UV-curable coatings and adhesives. Its role in initiating polymerization processes enhances the durability and performance of final products.
Case Study : Research conducted by Xiao et al. demonstrated that this compound effectively initiated the polymerization of acrylate monomers in combination with naphthalimide derivatives as sensitizers. The study achieved a high degree of monomer conversion exceeding 50%, showcasing its efficiency as a photoinitiator in complex systems .
Study | Monomer Type | Degree of Conversion (%) | Photoinitiator Used |
---|---|---|---|
Xiao et al. | Acrylate | >50% | This compound |
Electronics Manufacturing
Overview : In the electronics sector, this compound is employed in the production of photoresists for semiconductor devices. Its ability to facilitate precise patterning is crucial for high-resolution features in modern electronics.
Application Details : The compound acts as a cationic photoinitiator and photoacid generator, enabling efficient photochemical polymerization essential for creating intricate electronic components .
Organic Synthesis
Overview : As a reagent, this compound is utilized in various organic reactions, particularly for introducing iodine into organic compounds. This capability makes it a valuable tool for synthesizing complex molecules.
Research Findings : Studies have indicated that this compound can enhance reaction yields and selectivity when used alongside other reagents in organic synthesis .
Antimicrobial Applications
Overview : Recent investigations have highlighted the potential of this compound in developing antimicrobial materials. Its properties may be beneficial in healthcare settings to reduce infection rates.
Significance : The compound's ability to generate reactive species upon irradiation can lead to the formation of antimicrobial agents, making it a candidate for further research in medical applications .
Research in Photochemistry
Overview : this compound plays a significant role in photochemical studies involving light-induced chemical reactions. It aids researchers in understanding reaction mechanisms and developing new materials with tailored properties.
Case Study Example : A study on the photooxidative sensitization of bis( p-substituted diphenyl) indicated that diphenyliodonium salts could effectively initiate photopolymerization processes, contributing to advancements in material science .
Mechanism of Action
The mechanism by which diphenyliodonium hexafluorophosphate exerts its effects involves the generation of reactive intermediates upon light exposure. When exposed to light, the compound undergoes homolytic cleavage to produce phenyl radicals and a reactive iodonium ion. These intermediates can initiate polymerization reactions by generating protonic acids, which catalyze the polymerization of monomers .
Comparison with Similar Compounds
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Triarylsulfonium hexafluoroantimonate salts
Comparison: Diphenyliodonium hexafluorophosphate is unique due to its high reactivity and efficiency as a photoinitiator. Compared to similar compounds, it offers better solubility in organic solvents and higher thermal stability. Additionally, its ability to initiate polymerization under visible light makes it more versatile for various applications .
Biological Activity
Diphenyliodonium hexafluorophosphate (DPIHP) is a compound that has garnered attention in various fields, particularly in photopolymerization and dental materials. This article explores its biological activity, focusing on its effects on polymerization processes, mechanical properties of dental adhesives, and potential cytotoxicity.
DPIHP is an iodonium salt with the formula . It is known for its role as a photoinitiator in polymer chemistry, where it facilitates the polymerization of various monomers under UV light. Its unique structure allows it to generate free radicals upon irradiation, which are essential for initiating polymerization reactions.
Photoinitiation and Polymerization
DPIHP has been extensively studied for its effectiveness as a photoinitiator in polymerization systems. Research indicates that it can significantly enhance the rate of polymerization and the degree of conversion of acrylate monomers. For instance, studies have shown that when combined with coinitiators such as camphorquinone (CQ) and 1-phenyl-1,2-propanedione (PPD), DPIHP improves the mechanical properties of dental resins and increases their degree of conversion .
Table 1: Polymerization Efficiency of DPIHP
Coinitiator | Degree of Conversion (%) | Flexural Strength (MPa) | Modulus (GPa) |
---|---|---|---|
CQ | 56 - 89 | Increased | Increased |
PPD | 50 - 70 | Moderate | Moderate |
CQ + PPD | 70 - 90 | Highest | Highest |
Mechanical Properties in Dental Applications
The incorporation of DPIHP into dental adhesive formulations has been shown to enhance various physical properties. A study evaluated several formulations containing DPIHP and assessed their mechanical performance using standardized tests. The results indicated that DPIHP not only improved the degree of conversion but also positively affected flexural strength, cohesive strength, and reduced water sorption and solubility .
Case Study: Dental Adhesives
In a clinical study involving dental adhesives, different formulations were tested with varying concentrations of DPIHP. The findings revealed that:
- Higher concentrations of DPIHP led to better mechanical properties.
- Resins with PPD and CQ combined with DPIHP exhibited superior performance compared to those without it.
- The degree of conversion was significantly higher in resins containing DPIHP, suggesting enhanced curing efficiency .
Cytotoxicity and Genotoxicity
While DPIHP shows promising applications in polymer chemistry, its biological safety is crucial for clinical use. Several studies have investigated the cytotoxic effects of DPIHP on human cells. For example, research has indicated that DPIHP may exhibit cytotoxic effects when used in high concentrations, particularly in methacrylate-based orthodontic adhesives .
Table 2: Cytotoxicity Assessment of DPIHP
Concentration (mol%) | Cytotoxicity Level | Genotoxicity Level |
---|---|---|
0 | None | None |
0.5 | Low | Low |
1 | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal concentrations of DPI in resin formulations for maximizing polymerization efficiency?
DPI is typically incorporated at 0.5–1 mol% in resin systems containing camphorquinone (CQ) and amine co-initiators like ethyl 4-(dimethylamino)benzoate (EDAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA). Experimental designs involve preparing model resins with varying DPI concentrations (e.g., 0, 0.5, and 1 mol%) and evaluating the degree of conversion (DC) via Fourier-transform infrared spectroscopy (FTIR). For DMAEMA-based resins, higher DPI concentrations (1 mol%) significantly improve DC, while EDAB systems show less dependency on DPI due to EDAB’s inherent reactivity .
Q. How should DPI be handled and stored to maintain stability in experimental settings?
DPI is light-sensitive and hygroscopic. Storage recommendations include:
- Temperature : 4°C in airtight containers under inert gas (e.g., argon).
- Solubility : Dissolve in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) due to poor solubility in non-polar solvents like hexane or toluene.
- Safety : Use personal protective equipment (PPE) to avoid skin/eye contact, as DPI may cause burns (Hazard Code 34). Quench residues with UV light to decompose iodonium species .
Advanced Research Questions
Q. How does DPI interact with different amine co-initiators (e.g., EDAB vs. DMAEMA) to influence polymerization kinetics?
DPI acts as an electron acceptor, scavenging inactive CQ radicals and generating phenyl radicals that propagate polymerization. In EDAB-containing systems, the higher electron-donating capacity of EDAB reduces DPI’s impact, achieving DC values >20% without DPI. Conversely, DMAEMA’s lower reactivity necessitates DPI (1 mol%) to boost DC by 15–20%. Mechanistic studies suggest DPI fragments more efficiently in DMAEMA systems due to favorable proton abstraction kinetics .
Q. What methodologies are used to assess DPI’s impact on physicochemical properties of cured polymers?
Key methods include:
- Degree of Conversion (DC) : FTIR spectroscopy to monitor methacrylate C=C bond reduction at ~1635 cm⁻¹.
- Mechanical Properties : Flexural strength (Ef) and modulus (E) measured via three-point bending tests. For example, DMAEMA-based resins with 1 mol% DPI show Ef = 130.73 MPa vs. 109.44 MPa without DPI.
- Statistical Analysis : Tukey’s post-hoc test (p < 0.05) to compare means across formulation groups .
Q. How does DPI facilitate UV-triggered decomposition in stimuli-responsive materials?
In silicone-based composites, DPI acts as a photolabile agent. UV exposure (λ = 254–365 nm) cleaves the C–I bond, releasing fluoride ions that hydrolyze siloxane networks. This weakens the material, enabling thermal decomposition (>60°C) into an oily residue. Applications include self-destructing robotics, where DPI’s decomposition kinetics (t½ ~1 hour under UV) are critical for controlled disintegration .
Q. What factors guide the selection of DPI over other cationic initiators (e.g., triarylsulfonium salts) in photopolymerization?
While triarylsulfonium hexafluoroantimonate offers similar initiation efficiency, DPI is preferred in non-toxic applications due to the absence of heavy metals (e.g., antimony). However, triarylsulfonium hexafluorophosphate may be chosen for cost-sensitive studies. Experimental validation should compare initiation rates (via photo-DSC) and cytotoxicity (e.g., ISO 10993-5 assays) .
Properties
IUPAC Name |
diphenyliodanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSRLRJACJENEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886252 | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58109-40-3 | |
Record name | Diphenyliodonium hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58109-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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